molecular formula C4H2BrNO3 B1464647 2-Bromooxazole-4-carboxylic acid CAS No. 1167055-73-3

2-Bromooxazole-4-carboxylic acid

Cat. No. B1464647
M. Wt: 191.97 g/mol
InChI Key: OLHDAGXOANXUHG-UHFFFAOYSA-N
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Description

“2-Bromooxazole-4-carboxylic acid” is a chemical compound with the molecular formula C4H2BrNO3 . It is used as an intermediate for pharmaceuticals .


Molecular Structure Analysis

The molecular structure of “2-Bromooxazole-4-carboxylic acid” consists of a five-membered oxazole ring with a bromine atom at the 2nd position and a carboxylic acid group at the 4th position .

Scientific Research Applications

  • Field : Organic Chemistry

    • Application : 2-Bromooxazole-4-carboxylic acid is a chemical compound used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
    • Methods of Application : The specific methods of application for this compound can vary widely depending on the field of research and the specific experiment being conducted. It’s often used as a reagent or building block in chemical reactions .
    • Results : The outcomes of these experiments can also vary widely, but the use of 2-Bromooxazole-4-carboxylic acid can contribute to the successful synthesis of a wide range of organic compounds .
  • Field : Medicinal Chemistry

    • Application : 2-Bromooxazole-4-carboxylic acid derivatives have been isolated from the plant pathogenic fungus Phoma macrostoma .
    • Methods of Application : The compounds were isolated using high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy .
    • Results : The new compound exhibited weak-to-moderate antimicrobial activity. Moreover, the new compounds interfered with the biofilm formation of Staphylococcus aureus, inhibiting 65% to 75% of biofilm at 250 µg/mL .
  • Field : Synthetic Organic Chemistry

    • Application : Oxazoline is a five-membered heterocycle having one nitrogen and one oxygen in its structure . 2-Bromooxazole-4-carboxylic acid can be used in the synthesis of oxazoline-based ring structures .
    • Methods of Application : The synthesis of oxazoline-based ring structures can be achieved by the modular reaction between dicyanobenzenes and amino alcohols . The reaction undergoes smoothly in the presence of ZnCl2 as a Lewis acid catalyst under anaerobic conditions .
    • Results : The reaction affords good yields of oxazoline-based ring structures .
  • Field : Nanotechnology

    • Application : Carboxylic acids, such as 2-Bromooxazole-4-carboxylic acid, can be used in the modification of the surface of nanoparticles and nanostructures .
    • Methods of Application : The specific methods of application can vary widely depending on the type of nanoparticle or nanostructure being modified .
    • Results : The use of carboxylic acids can result in the successful modification of the surface of nanoparticles and nanostructures .
  • Field : Heterocyclic Chemistry

    • Application : 2-Bromooxazole-4-carboxylic acid can be used in the synthesis of bis-oxazolines . Bis-oxazolines and their derivatives have numerous applications in pharmaceuticals, industrial chemistry, natural product chemistry, polymers, and more .
    • Methods of Application : The synthesis of bis-oxazolines can be achieved by the modular reaction between dicyanobenzenes and amino alcohols . The reaction is carried out in the presence of ZnCl2 as a Lewis acid catalyst under anaerobic conditions .
    • Results : The reaction affords good yields of bis-oxazolines .
  • Field : Nanotechnology

    • Application : Carboxylic acids, such as 2-Bromooxazole-4-carboxylic acid, can be used in the modification of the surface of nanostructures such as carbon nanotubes and graphene .
    • Methods of Application : The specific methods of application can vary widely depending on the type of nanostructure being modified .
    • Results : The use of carboxylic acids can result in the successful modification of the surface of nanostructures .

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes when handling “2-Bromooxazole-4-carboxylic acid”. Use of personal protective equipment and ensuring adequate ventilation is recommended .

properties

IUPAC Name

2-bromo-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrNO3/c5-4-6-2(1-9-4)3(7)8/h1H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLHDAGXOANXUHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(O1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60694641
Record name 2-Bromo-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromooxazole-4-carboxylic acid

CAS RN

1167055-73-3
Record name 2-Bromo-4-oxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1167055-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1,3-oxazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Ethyl 2-bromo-1,3-oxazole-4-carboxylate (2.5 g, 11.36 mmo) was dissolved in THF/methanol mixture (9:1) and 1M lithium hydroxide (22.73 ml, 22.73 mmol) was added slowly. The reaction mixture was stirred at RT for 1 h, diluted with water and pH was adjusted to 2. Formed precipitate was filtered and dried to yield the title compound (1.1 g). The filtrate was extracted three times with ethyl acetate. Ethyl acetate phases were combined, dried and evaporated to dryness to yield the title compound 0.85 g. Total yield 88%. m/z [192.0+1]
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
THF methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
22.73 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
VV Solomin, DS Radchenko… - European Journal of …, 2019 - Wiley Online Library
An approach to synthesis of 2‐, 4‐, and 5‐bromooxazoles is described. The method was optimized, and its scope was extended to all three isomeric parents, as well as various alkyl‐ …

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